4-Ethyl-3-methoxy-2-methylphenol
Description
Contextualization within Substituted Phenols Research
Substituted phenols are a class of organic compounds that are fundamental to various fields, including medicinal chemistry, materials science, and agriculture. The specific nature, position, and number of substituents on the phenolic ring significantly influence the molecule's properties, such as its reactivity, acidity, and biological activity. Research into substituted phenols is a mature yet continuously evolving field, with ongoing efforts to develop novel synthesis methods that allow for precise control over the substitution pattern.
Modern synthetic strategies, such as cycloaddition reactions and transition-metal-catalyzed cross-coupling, have enabled the creation of highly substituted and complex phenolic structures. oregonstate.edunih.gov These advancements are crucial as the precise arrangement of functional groups is often key to the desired functionality of the molecule. The study of tetrasubstituted phenols, such as 4-Ethyl-3-methoxy-2-methylphenol, is a part of this broader effort to explore the chemical space of polysubstituted aromatic compounds and to understand how complex substitution patterns modulate the physicochemical and biological properties of the phenol (B47542) core.
Historical Overview of Research on this compound
The investigation of this compound is a relatively recent development in the field of organic chemistry. One of the notable early syntheses of this compound was reported in the context of research aimed at producing highly substituted oxindoles related to the mitomycin family of natural products. In this work, the synthesis of this compound was achieved through the catalytic hydrogenation of a precursor molecule, specifically a methyl ether derivative, using a palladium on carbon catalyst. arkat-usa.org This process resulted in a high yield of the desired phenol, which served as a key intermediate in a longer synthetic sequence.
This initial synthesis was not focused on the properties of this compound itself, but rather on its utility as a building block for more complex molecular architectures. As such, the historical context of this compound is deeply embedded in the field of synthetic methodology and natural product synthesis. The development of synthetic routes to this and other highly substituted phenols is a testament to the advancements in organic synthesis that allow for the construction of molecules with a high degree of complexity and substitution.
Significance and Emerging Research Landscape of this compound
The significance of this compound currently lies primarily in its role as a versatile chemical intermediate. Its highly substituted nature makes it a valuable precursor for the synthesis of other complex molecules. The presence of multiple functional groups on the aromatic ring allows for a variety of subsequent chemical transformations, making it an attractive starting material for the synthesis of new compounds with potential applications in pharmaceuticals and materials science.
The emerging research landscape for this compound is likely to be shaped by the broader trends in the study of substituted phenols. There is a growing interest in the antioxidant properties of phenolic compounds, and it is plausible that future research could explore the potential of this compound in this area. Furthermore, the development of new synthetic methods for the preparation of polysubstituted phenols may lead to more efficient and scalable routes to this compound, which could in turn open up new avenues for its application. As the tools of synthetic chemistry become more powerful, it is expected that the exploration of the properties and applications of complex molecules like this compound will continue to expand.
Chemical and Physical Properties
Below are the known chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 154492-36-1 |
| Molecular Formula | C10H14O2 |
| Molecular Weight | 166.22 g/mol |
| Melting Point | 132 °C arkat-usa.org |
| Appearance | White crystalline solid arkat-usa.org |
Properties
IUPAC Name |
4-ethyl-3-methoxy-2-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-6-9(11)7(2)10(8)12-3/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKZURZJFKUBHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C=C1)O)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethyl 3 Methoxy 2 Methylphenol
Established Reaction Pathways for 4-Ethyl-3-methoxy-2-methylphenol Synthesis
Established synthetic routes for substituted phenols often rely on foundational organic reactions that have been optimized over time for yield and purity.
Nucleophilic substitution reactions are a cornerstone of phenol (B47542) synthesis. The generally accepted mechanism for nucleophilic aromatic substitution on an aryl halide involves a two-step addition-elimination process. libretexts.org The first step is the attack of a nucleophile on the carbon atom bearing the halogen, leading to the formation of a tetrahedral carbanion intermediate, often called a Meisenheimer complex. libretexts.org This intermediate is stabilized when strongly electron-withdrawing groups are present at the ortho or para positions. libretexts.org
In the context of synthesizing this compound, a potential pathway could involve a precursor molecule with a suitable leaving group (like a halide) on the aromatic ring, which is then displaced by a nucleophile such as a hydroxide (B78521) or methoxide (B1231860) ion. For instance, the synthesis of m-aryloxy phenols can be achieved through the reaction of an aryl halide with resorcinol (B1680541) under basic conditions, where the deprotonated resorcinol acts as the nucleophile. mdpi.com A similar principle could be applied to build the phenol structure.
Another relevant nucleophilic reaction is the Williamson ether synthesis, which is used to form ethers by reacting an alkyl halide with a sodium alkoxide. learncbse.inbyjus.com This reaction proceeds via an SN2 mechanism and is most effective with primary alkyl halides. byjus.com This method could be envisioned for introducing the methoxy (B1213986) group onto the phenol ring at the C3 position, by reacting a precursor like 4-ethyl-2-methyl-1,3-dihydroxybenzene with a methylating agent (e.g., methyl iodide) in the presence of a base. The synthesis of a related compound, 4-(2'-methoxyethyl)phenol, utilizes a methoxide-bromide exchange, a clear example of nucleophilic substitution. googleapis.com
Catalysts are crucial for enhancing reaction rates and directing the selectivity of synthetic transformations. For the synthesis of substituted phenols, various catalytic systems have been developed.
One approach involves the catalytic pyrolysis of biomass. A patented method describes the preparation of 4-ethyl-2-methoxyphenol (B121337) (a structurally similar compound) by the catalytic pyrolysis of larch or cedar wood using a Palladium (Pd) on MCM-41 catalyst. patsnap.com This process operates at high temperatures (290-300°C) for a short duration under a nitrogen atmosphere, yielding the desired product from a renewable feedstock. patsnap.com This suggests that a similar catalytic pyrolysis of specifically chosen biomass precursors could potentially yield this compound.
Phase transfer catalysis (PTC) offers another effective method. In the synthesis of Mecoprop ester from 4-chloro-2-methyl phenol, a solid-liquid PTC system using potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as the catalyst was found to be highly efficient. ias.ac.in Such systems facilitate the reaction between a water-soluble reactant and a water-insoluble reactant by transporting the water-soluble reactant across the phase boundary. This methodology could be adapted for the alkylation or etherification steps required for this compound synthesis.
Furthermore, zeolite catalysts are widely used for the alkylation of phenols due to their shape-selective properties. For example, H-ZSM-5 zeolite has been used for the ethylation of phenol with ethylene (B1197577) or ethanol (B145695) to selectively produce p-ethylphenol. google.com The pore structure of the zeolite influences the product distribution, favoring the formation of the para isomer. A suitably modified zeolite could potentially be used to control the regioselective introduction of the ethyl group onto a 3-methoxy-2-methylphenol (B1606838) precursor.
Table 1: Overview of Potential Catalytic Systems
| Catalyst Type | Reaction | Potential Application in Synthesis | Reference |
|---|---|---|---|
| Palladium on MCM-41 | Catalytic Pyrolysis of Biomass | Direct synthesis from lignocellulosic biomass, leveraging renewable feedstocks. | patsnap.com |
| Zeolite (e.g., H-ZSM-5) | Friedel-Crafts Alkylation | Regioselective introduction of the ethyl group at the para position to the hydroxyl group. | google.com |
| Phase Transfer Catalyst (e.g., TBAB) | O-alkylation / Etherification | Introduction of the methoxy group using a methylating agent under mild, biphasic conditions. | ias.ac.in |
Novel and Sustainable Synthetic Routes to this compound
Modern synthetic chemistry increasingly emphasizes the development of environmentally benign and efficient processes.
Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov The twelve principles of green chemistry provide a guide for developing more sustainable synthetic routes. epa.govnih.gov
Applying these principles to the synthesis of this compound would involve several considerations. The principle of using renewable feedstocks is directly addressed by synthetic routes that utilize biomass, such as the catalytic pyrolysis of wood. patsnap.comepa.gov Maximizing atom economy, which aims to incorporate the maximum amount of starting materials into the final product, can be achieved through the use of catalytic reactions instead of stoichiometric reagents. epa.gov For example, using a catalyst for ethylation is preferable to traditional Friedel-Crafts reactions that use stoichiometric amounts of Lewis acids. The use of safer solvents like water or supercritical CO2, and the design of energy-efficient processes (e.g., reactions at ambient temperature and pressure) are also key aspects. nih.gov
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to Synthesis of this compound | Reference |
|---|---|---|
| Prevent Waste | Design syntheses to minimize byproducts. | epa.gov |
| Atom Economy | Utilize catalytic reactions that maximize the incorporation of atoms from reactants into the product. | epa.gov |
| Less Hazardous Chemical Syntheses | Avoid toxic reagents and solvents. | nih.gov |
| Use of Renewable Feedstocks | Employ biomass-derived starting materials, such as in catalytic pyrolysis. | patsnap.comepa.gov |
| Use of Catalysis | Prefer catalytic reagents over stoichiometric ones to minimize waste and increase efficiency. | epa.gov |
Biomimetic and chemoenzymatic approaches draw inspiration from biological systems to perform chemical transformations with high selectivity and under mild conditions. While specific enzymatic routes for this compound are not widely documented, the principles of chemoenzymatic synthesis can be applied.
For instance, enzymes like lipases can be used for highly selective reactions. A chemoenzymatic pathway for chiral epoxides involves a lipase-mediated Baeyer-Villiger oxidation as a key step. mdpi.com One could envision a strategy where a genetically engineered microorganism or an isolated enzyme (e.g., a P450 monooxygenase) performs a selective hydroxylation or methylation on a suitable phenol precursor. The synthesis of this compound is often associated with the pyrolysis of biomass, a process that breaks down natural polymers like lignin (B12514952). nih.govresearchgate.net This can be seen as a form of biomimicry, where a laboratory process imitates the natural degradation of biological materials. A new method for purifying 4-ethyl-2-methoxyphenol from complex pyrolysis oil has been developed based on its coordination reaction with calcium ions, demonstrating a novel approach to isolating compounds from biomass-derived mixtures. nih.govresearchgate.net
Regioselectivity and Stereoselectivity Control in this compound Synthesis
Controlling the precise placement of functional groups (regioselectivity) is a significant challenge in the synthesis of polysubstituted aromatic compounds. The target molecule, this compound, does not possess a chiral center, so stereoselectivity is not a factor in its direct synthesis. However, the principles of regiocontrol are paramount.
The substitution pattern on the benzene (B151609) ring is dictated by the directing effects of the substituents already present. The hydroxyl group is a strong activating group and an ortho-, para-director. The methoxy and methyl groups are also activating ortho-, para-directors. Therefore, the sequence of introducing the ethyl, methoxy, and methyl groups is critical to achieving the desired 1,2,3,4-substitution pattern.
Catalytic systems play a vital role in achieving high regioselectivity. As mentioned, shape-selective zeolite catalysts can direct alkylation to the para position of a phenol. google.com For example, starting with 3-methoxy-2-methylphenol, a carefully chosen catalyst could favor the ethylation at the C4 position, para to the hydroxyl group, minimizing the formation of other isomers.
In more complex molecules, such as steroids, stereocontrolled synthesis is essential. The synthesis of different isomers of 3-methoxy-estradiol derivatives has been achieved through multi-step sequences involving the use of directing groups and stereospecific reactions like Cu(I)-catalyzed 1,3-dipolar cycloadditions to control the formation of specific diastereomers. nih.gov While the target of this article is simpler, these advanced strategies highlight the importance of meticulous reaction design to control molecular architecture. The choice of protecting groups and the order of synthetic steps are key considerations for directing substituents to the correct positions on the aromatic ring, thereby ensuring the regioselective synthesis of this compound.
Information on "this compound" Currently Unavailable in Public Scientific Literature
While the chemical compound this compound is identified with the CAS Number 154492-36-1 and is listed by some chemical suppliers, a comprehensive review of publicly accessible scientific databases and literature reveals no specific information regarding its synthetic methodologies or the scale-up of its production. scribd.combldpharm.combldpharm.com
The requested article sections, "" and "Scale-Up Considerations and Process Intensification for this compound Production," require detailed research findings that are not available in the public domain for this specific molecule.
Although information exists for structurally similar isomers, such as 4-ethyl-2-methoxyphenol and 4-ethyl-2-methylphenol, the strict requirement to focus solely on this compound prevents the inclusion of data from these related but distinct compounds. nih.govchemicalbook.comnih.govthegoodscentscompany.com Consequently, without any foundational research on the synthesis or industrial production of this compound, it is not possible to generate the requested scientific article.
Chemical Reactivity and Transformation Mechanisms of 4 Ethyl 3 Methoxy 2 Methylphenol
Electrophilic Aromatic Substitution Reactions of 4-Ethyl-3-methoxy-2-methylphenol
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups increase the nucleophilicity of the benzene (B151609) ring, making it more susceptible to attack by electrophiles. The hydroxyl group is a more powerful activating group than the methoxy group. Both are ortho, para-directing, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them.
In this compound, the positions ortho to the hydroxyl group are substituted with a methyl and a methoxy group. The position para to the hydroxyl group is substituted with an ethyl group. Therefore, the remaining unsubstituted positions on the ring are the primary sites for electrophilic attack. The directing effects of the substituents are summarized in the table below.
| Substituent | Position | Activating/Deactivating | Directing Effect |
| -OH | 1 | Strongly Activating | ortho, para |
| -CH3 | 2 | Weakly Activating | ortho, para |
| -OCH3 | 3 | Strongly Activating | ortho, para |
| -C2H5 | 4 | Weakly Activating | ortho, para |
Given the substitution pattern, the most likely positions for electrophilic attack are C5 and C6. The combined directing effects of the hydroxyl and methoxy groups will strongly favor substitution at these positions. For instance, in nitration reactions, which are common for phenolic compounds, treatment with dilute nitric acid would be expected to yield a mixture of nitro-substituted products. Studies on similar methoxyphenols, such as guaiacol (B22219), have shown that nitration occurs readily, often leading to the formation of nitroguaiacol isomers under atmospheric conditions in the presence of hydroxyl radicals and NOx. researchgate.net
Halogenation, another key electrophilic substitution reaction, is also expected to be facile for this compound. Due to the highly activated nature of the ring, these reactions may even proceed without a Lewis acid catalyst.
Oxidative Transformations of this compound
The phenolic hydroxyl group makes this compound susceptible to oxidation. Oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate. This radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.
Hindered phenols, which have bulky substituents ortho to the hydroxyl group, often exhibit significant antioxidant properties because the resulting phenoxyl radicals are sterically hindered and less likely to participate in further chain-propagating reactions. In the case of this compound, the methyl group at the C2 position provides some steric hindrance.
The ultimate products of phenol (B47542) oxidation can vary depending on the oxidant and reaction conditions. Common transformations include the formation of quinones. For this compound, oxidation could potentially lead to the formation of a corresponding ortho- or para-benzoquinone derivative. Electrochemical studies on guaiacol have demonstrated its electropolymerization, indicating that oxidative processes can lead to the formation of polymeric structures through radical coupling mechanisms. preprints.org The presence of glutathione (B108866) can also influence the oxidation pathway of polyphenols, leading to the formation of glutathione conjugates. nih.gov
Derivatization Strategies for this compound in Academic Research
In analytical chemistry, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), it is often necessary to derivatize polar compounds like phenols to increase their volatility and thermal stability. nih.gov This is a common strategy in the analysis of methoxyphenols found in atmospheric particulate matter, which are used as tracers for wood combustion. nih.gov
A prevalent derivatization strategy for phenols is silylation, where the acidic proton of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly employed for this purpose. researchgate.net For instance, the derivatization of methoxyphenols with MTBSTFA is often carried out at elevated temperatures to ensure complete reaction. researchgate.net
The general reaction for the silylation of this compound with MTBSTFA is depicted below:
This derivatization enhances the analyte's compatibility with the GC system, allowing for better chromatographic separation and more sensitive detection. jfda-online.com
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for predicting its behavior in various chemical environments. Mechanistic studies often employ a combination of experimental techniques and computational chemistry.
Kinetic studies can provide valuable information about reaction rates and the factors that influence them. For example, by monitoring the disappearance of the reactant or the appearance of products over time under different conditions (e.g., temperature, concentration, solvent), the rate law and activation parameters for a reaction can be determined.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms. These calculations can provide insights into the geometries of transition states, reaction intermediates, and the potential energy surfaces of reactions. For instance, computational studies on the unimolecular reactions of protonated guaiacol and its derivatives have been used to explore their dissociation pathways in the gas phase. acs.org Such studies can help to predict the most likely products of reactions and to understand the electronic effects of the substituents on the reactivity of the molecule.
Thermal and Photochemical Stability of this compound
The stability of phenolic compounds is a critical factor in various applications, from industrial processes to their persistence in the environment.
Thermal Stability: Phenolic compounds can be susceptible to degradation at elevated temperatures. The stability is influenced by the substitution pattern on the aromatic ring. While there is no specific data for this compound, studies on other phenyl-substituted phenols have shown that their stability can be quite high, with some antioxidants remaining stable even at temperatures of 150-200°C in the presence of synergists. acs.org The degradation of phenolic compounds often follows first-order kinetics, and the rate of degradation is temperature-dependent.
Photochemical Stability: Exposure to light, particularly in the ultraviolet (UV) range, can induce photochemical reactions in phenolic compounds. These reactions can lead to the degradation of the molecule and the formation of various photoproducts. The presence of photosensitizers can accelerate the photooxidation of substituted phenols. nih.gov For example, the photosensitized oxidation of various phenols in the presence of aluminum phthalocyanine (B1677752) has been shown to lead to their degradation. nih.gov The study of the atmospheric reactivity of guaiacol has shown that it can react with hydroxyl radicals, which are generated photochemically in the atmosphere, to form products like nitroguaiacols. researchgate.net This suggests that this compound could also be susceptible to photochemical degradation in the environment.
Following a comprehensive search for the chemical compound "this compound," it has been determined that there is no publicly available scientific literature or database entries containing the specific analytical data required to construct the requested article.
Searches for this exact compound name and its potential chemical identifiers did not yield any results for experimental or theoretical Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), Gas Chromatography (GC), or Liquid Chromatography (LC) data.
The search results consistently referenced structurally different, albeit similar-sounding, compounds for which extensive analytical data is available. These include:
4-Ethyl-2-methoxyphenol (B121337) (also known as 4-ethylguaiacol) acs.orgymdb.canih.govnist.govchemicalbook.comresearchgate.netchemicalbook.comnist.govnist.govtcichemicals.comspectrabase.comhmdb.cahmdb.ca
4-Ethyl-2-methylphenol nih.govmassbank.eufoodb.casielc.comthegoodscentscompany.com
4-(2-Methoxyethyl)phenol researchgate.netnih.gov
Given the strict instruction to focus solely on "this compound" and not to introduce any information outside this explicit scope, it is not possible to generate the requested article without the necessary data. Using information from the related but distinct compounds listed above would violate the core requirements of the request and result in a scientifically inaccurate article.
Therefore, the requested article cannot be generated at this time due to the absence of specific analytical information for "this compound" in the available search results.
Advanced Analytical Characterization of 4 Ethyl 3 Methoxy 2 Methylphenol
Hyphenated Analytical Techniques for Comprehensive Profiling of 4-Ethyl-3-methoxy-2-methylphenol
The comprehensive profiling of complex organic molecules like substituted phenols necessitates analytical techniques that offer both high-resolution separation and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry for this purpose. nih.gov They provide a multi-dimensional analysis that enhances sensitivity, specificity, and efficiency, making them indispensable for analyzing complex mixtures. ijpsjournal.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used hyphenated technique for the analysis of volatile and semi-volatile compounds, including many phenolic derivatives. chemijournal.com In this method, the sample is first vaporized and separated into its individual components in the gas chromatograph based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint.
For alkylphenols and methoxyphenols, GC-MS provides excellent separation of isomers and allows for sensitive quantification. thermofisher.comnih.gov Derivatization is a common strategy to increase the volatility and thermal stability of phenols for GC-MS analysis. nih.gov However, methods for underivatized phenols also exist. shimadzu.com The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and reduces matrix interference, which is crucial when analyzing trace levels of these compounds in complex samples like environmental extracts or food products. thermofisher.comoiv.int
Liquid Chromatography-Mass Spectrometry (LC-MS)
For phenols that are less volatile, thermally unstable, or require analysis without derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. shimadzu.commdpi.com LC separates compounds in the liquid phase, which is then introduced into the mass spectrometer. Modern ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have made the coupling of LC and MS highly effective for a wide range of polar compounds. nih.gov
LC-MS/MS is particularly valuable for identifying and quantifying phenolic compounds and their metabolites in complex biological and food matrices. mdpi.comnih.govnih.gov The technique's ability to monitor specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM) provides exceptional sensitivity and specificity. thermofisher.com
Illustrative Data for Substituted Phenol (B47542) Analysis
The following tables provide examples of the types of data generated during the analysis of substituted phenols using hyphenated techniques.
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS/MS) | thermofisher.comoiv.int |
| Column | DB-5ms (or similar non-polar column), 30 m x 0.25 mm ID, 0.25 µm film | thermofisher.com |
| Injection Mode | Programmed Temperature Vaporizing (PTV) or Splitless | thermofisher.com |
| Carrier Gas | Helium | thermofisher.com |
| Oven Program | Initial temp. 60°C, ramp to 280-300°C | thermofisher.com |
| Ionization Mode | Electron Ionization (EI), 70 eV | thermofisher.com |
| MS Mode | Selected Reaction Monitoring (SRM) or Full Scan | thermofisher.com |
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) | shimadzu.commdpi.com |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) | mdpi.com |
| Mobile Phase | Gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid (B) | mdpi.com |
| Flow Rate | 0.2-0.4 mL/min | researchgate.net |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode | nih.gov |
| MS Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |
In-Situ and Real-Time Monitoring of this compound Transformations
Monitoring the chemical transformations of phenolic compounds as they occur is critical for understanding reaction kinetics, degradation pathways, and metabolic processes. In-situ and real-time monitoring techniques provide a continuous stream of data without the need for sample extraction, which can alter the reaction.
Spectroscopic Methods
Spectroscopic techniques are well-suited for real-time monitoring. For instance, in-situ Fourier Transform Infrared (FTIR) spectroscopy can track the progress of a chemical reaction by monitoring changes in the vibrational frequencies of functional groups. This has been applied to study the complexation reactions of phenols.
Integrated and Inline Systems
Recent innovations have focused on coupling extraction and analysis into a single, continuous process. Pressurized Liquid Extraction (PLE) coupled inline with a Photodiode Array (PDA) detector (PLE-PDA) has been used for the real-time extraction and analysis of polyphenols. acs.org This setup allows for the kinetic evaluation of the extraction process, determining the exact point at which the extraction is complete by monitoring the detector signal in real-time. acs.org
Similarly, techniques like the Folin-Ciocalteu assay can be adapted for real-time monitoring of total phenolic content during processes like simulated digestion or degradation studies. researchgate.netmdpi.com The development of enzymatic time-temperature integrator (TTI) devices, which produce a color change based on the enzymatic degradation of phenolic compounds, represents an innovative approach to visually monitor the quality and transformation of phenol-containing products in real-time. mdpi.com These methods are invaluable for process analytical technology (PAT), enabling optimization and control of reactions involving phenolic compounds.
Computational and Theoretical Studies on 4 Ethyl 3 Methoxy 2 Methylphenol
Quantum Chemical Calculations of Electronic Structure and Energetics of 4-Ethyl-3-methoxy-2-methylphenol
Quantum chemical calculations are fundamental to understanding the electronic properties and energetic stability of a molecule. These calculations, often employing methods like Density Functional Theory (DFT) or ab initio Hartree-Fock methods, can elucidate the distribution of electrons within the this compound molecule, which is crucial for determining its reactivity and physical properties. nih.gov
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, a key characteristic of antioxidants, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
Furthermore, quantum calculations can determine various energetic properties, such as the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group. A lower BDE for the O-H bond suggests a greater ability to donate a hydrogen atom to scavenge free radicals, a primary mechanism of antioxidant action for phenolic compounds. Other calculated energetic parameters include the standard Gibbs free energy of formation (ΔfG°) and the enthalpy of formation (ΔfH°), which are crucial for understanding the compound's thermodynamic stability. nih.gov
Table 1: Illustrative Calculated Electronic and Energetic Properties for a Related Compound, 4-Ethyl-2-methoxyphenol (B121337).
| Property | Calculated Value | Significance |
| Molecular Weight | 152.19 g/mol nih.gov | Basic molecular property. |
| LogP (Octanol/Water Partition Coefficient) | 2.45 (estimated) | Indicates hydrophobicity. |
| pKa (acid dissociation constant) | 10.3 (estimated) | Relates to the acidity of the phenolic proton. |
Note: The data in this table is for the related compound 4-Ethyl-2-methoxyphenol and is intended to be illustrative of the types of parameters that would be calculated for this compound.
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into the interactions of this compound with its environment. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and interactions over time. youtube.com
In a typical MD simulation, the molecule would be placed in a simulation box with solvent molecules (e.g., water) and potentially other components of interest. The forces between all atoms are calculated using a force field, which is a set of empirical energy functions. By integrating the equations of motion, the trajectory of each atom can be followed, providing a detailed picture of the molecular interactions. youtube.comnih.gov
Prediction of Reactivity and Mechanistic Pathways for this compound using Computational Models
Computational models are powerful tools for predicting the reactivity of molecules and elucidating the mechanisms of chemical reactions. rsc.orgsmu.edu For this compound, these models can be used to identify the most likely sites of reaction and to map out the energy landscape of potential reaction pathways. nih.gov
One common approach is to use quantum chemical calculations to determine the transition state structures and activation energies for various reactions. nih.gov For example, in the context of its antioxidant activity, computational models can be used to study the mechanism of hydrogen atom transfer or single electron transfer to a free radical. These calculations can reveal the preferred reaction pathway and the factors that influence the reaction rate.
The study of reaction mechanisms can be further enhanced by techniques that analyze the reaction path, partitioning it into distinct phases that describe the chemical transformations. smu.edu This provides a detailed understanding of the sequence of bond-breaking and bond-forming events. For instance, a study on the reaction of a related compound, 4-ethyl-2-methoxyphenol, with calcium ions utilized a combination of experimental and analytical techniques to understand the coordination mechanism. researchgate.net Similar computational approaches could be applied to this compound to predict its reactivity with various chemical species.
Structure-Activity Relationship (SAR) Modeling for this compound (Non-Clinical Context)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its activity. nih.gov In a non-clinical context, these models can be used to predict properties such as antioxidant efficacy, toxicity to microorganisms, or other biological or chemical activities. frontiersin.orgnih.gov
QSAR studies on phenolic compounds have shown that their antioxidant activity can be correlated with various molecular descriptors. proquest.comimist.ma These descriptors can be electronic (e.g., HOMO energy, ionization potential), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). nih.gov By developing a QSAR model based on a set of phenolic compounds with known activities, it is possible to predict the activity of new or untested compounds like this compound. proquest.com
For example, a QSAR model for the antibacterial activity of polyphenols might reveal that lipophilicity and electronic properties are key determinants of their efficacy. frontiersin.orgnih.gov Such a model could then be used to estimate the potential antibacterial activity of this compound based on its calculated descriptors.
Table 2: Common Molecular Descriptors Used in QSAR Models for Phenolic Compounds.
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Relates to reactivity and intermolecular interactions. nih.gov |
| Steric/Topological | Molecular weight, Molecular volume, Surface area | Describes the size and shape of the molecule. |
| Hydrophobic | LogP | Influences membrane permeability and interaction with nonpolar environments. frontiersin.orgnih.gov |
Spectroscopic Property Prediction and Validation for this compound
Computational methods can be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov These predictions can be invaluable for the identification and characterization of compounds like this compound and for the interpretation of experimental spectra.
The prediction of NMR chemical shifts is often performed using quantum chemical methods, such as GIAO (Gauge-Including Atomic Orbital) calculations. nih.gov These calculations can provide theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule. By comparing the predicted spectrum with the experimental spectrum, it is possible to confirm the molecular structure. Recent advances using machine learning have also shown high accuracy in predicting ¹H NMR chemical shifts. nih.gov
Similarly, IR spectra can be predicted by calculating the vibrational frequencies of the molecule. These calculations can help in assigning the various absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule. For phenolic compounds, the O-H stretching frequency is of particular interest as it is sensitive to hydrogen bonding. nih.gov
Biological Interactions and Mechanistic Insights of 4 Ethyl 3 Methoxy 2 Methylphenol Non Clinical Focus
Mechanistic Basis of Antioxidant Activity of 4-Ethyl-3-methoxy-2-methylphenol
The antioxidant properties of phenolic compounds, including this compound, are primarily attributed to their ability to scavenge free radicals. This reactivity is largely dictated by the phenolic hydroxyl (-OH) group and the nature of the substituents on the aromatic ring. The antioxidant mechanism of this compound is understood to proceed through established pathways for phenolic antioxidants, principally Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).
In the Hydrogen Atom Transfer (HAT) mechanism, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The presence of electron-donating groups, such as the ethyl, methoxy (B1213986), and methyl groups on the this compound ring, enhances this stabilization, making the compound a more effective antioxidant.
The Single Electron Transfer-Proton Transfer (SET-PT) mechanism involves the transfer of an electron from the phenolic compound to the free radical, forming a radical cation. This is followed by the transfer of a proton to the surrounding solvent. The electron-donating substituents on this compound also facilitate this process by increasing the electron density of the aromatic ring, which promotes electron donation.
Theoretical studies on related alkylated phenolic derivatives have shown that increasing the alkylation on the phenolic ring can enhance antioxidant capacity. ugr.es The specific arrangement of the ethyl, methoxy, and methyl groups on this compound influences its antioxidant potency by affecting the bond dissociation enthalpy of the O-H bond and the ionization potential of the molecule.
Table 1: Key Mechanistic Aspects of Antioxidant Activity
| Mechanism | Description | Role of Substituents on this compound |
| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom from the phenolic hydroxyl group to a free radical. | The ethyl, methoxy, and methyl groups are electron-donating, which helps to stabilize the resulting phenoxyl radical through resonance. |
| Single Electron Transfer-Proton Transfer (SET-PT) | Transfer of an electron to the free radical, followed by the loss of a proton. | The electron-donating nature of the substituents increases the electron density of the aromatic ring, facilitating the initial electron transfer step. |
Molecular Mechanisms of Antimicrobial Action of this compound
The antimicrobial activity of this compound is rooted in its chemical structure as a substituted phenol (B47542). Phenolic compounds are known to exert their antimicrobial effects through several mechanisms that primarily target microbial cell integrity and function.
A primary mechanism of action is the disruption of the cytoplasmic membrane . The lipophilic nature of this compound, enhanced by the ethyl and methyl groups, allows it to partition into the lipid bilayer of microbial cell membranes. This integration disrupts the membrane's structure and function, leading to increased permeability. The consequence of this is the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, which can ultimately lead to cell death.
Furthermore, the accumulation of phenolic compounds within the cell membrane can dissipate the proton motive force, which is crucial for ATP synthesis and active transport. The disruption of these vital energy-dependent processes severely impairs microbial metabolism.
Another significant aspect of the antimicrobial action of phenols is the denaturation of proteins . This compound can interact with microbial proteins, including enzymes, through hydrogen bonding and hydrophobic interactions. This can alter their conformation and lead to inactivation, thereby disrupting essential metabolic pathways.
The antimicrobial efficacy of phenolic compounds is often correlated with their hydrophobicity; a more lipophilic compound can more readily interact with the bacterial cell membrane. researchgate.net Guaiacol (B22219) and its derivatives, which are structurally similar to this compound, have demonstrated antimicrobial activity by disturbing the cytoplasmic membrane and causing the coagulation of cell contents. researchgate.netfrontiersin.org
Enzyme Modulation and Receptor Binding Studies of this compound in Vitro (Mechanistic)
Direct in vitro studies on the enzyme modulation and receptor binding of this compound are limited. However, research on structurally similar methoxyphenols provides valuable insights into its potential biological interactions.
Studies on a range of 2-methoxyphenols have indicated their potential to act as cyclooxygenase-2 (COX-2) inhibitors . nih.gov COX-2 is an enzyme involved in inflammatory pathways, and its inhibition is a target for anti-inflammatory drugs. The inhibitory activity of these compounds is linked to their electronic properties.
Furthermore, a molecular docking study on 4-ethyl-2-methoxyphenol (B121337), a close isomer of the target compound, investigated its interaction with the glucagon-like peptide-1 (GLP-1) receptor . researchgate.net The study suggested that 4-ethyl-2-methoxyphenol has the potential to bind to this receptor, which is involved in glucose homeostasis. researchgate.net This suggests that this compound might also interact with this or similar G protein-coupled receptors.
Another related methoxyphenol derivative, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), has been shown to be a selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) . nih.gov MMPP was found to bind directly to the DNA binding domain of STAT3, thereby inhibiting its activation. nih.gov This highlights a potential mechanism for enzyme/protein modulation by methoxyphenols that could be relevant to this compound.
Table 2: Potential Enzyme and Receptor Interactions of Structurally Related Methoxyphenols
| Compound/Class | Target | Potential Effect | Reference |
| 2-Methoxyphenols | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |
| 4-Ethyl-2-methoxyphenol | Glucagon-like peptide-1 (GLP-1) Receptor | Binding | researchgate.net |
| (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Signal transducer and activator of transcription 3 (STAT3) | Inhibition | nih.gov |
Role of this compound in Natural Product Biosynthesis and Metabolomic Pathways
This compound is a substituted phenol that can originate from natural sources, particularly through the microbial transformation of plant-derived precursors or through the thermal degradation of lignin (B12514952).
The biosynthesis of ethylphenols, such as the structurally related 4-ethylguaiacol, is well-documented in certain microorganisms, notably the yeast Brettanomyces and some species of Lactobacillus. researchgate.net These microorganisms can produce ethylphenols from hydroxycinnamic acids, which are common components of plant cell walls. The process typically involves two enzymatic steps:
Decarboxylation: A phenolic acid decarboxylase converts a hydroxycinnamic acid (e.g., ferulic acid) into its corresponding vinyl derivative (e.g., 4-vinylguaiacol).
Reduction: A vinylphenol reductase then reduces the vinyl group to an ethyl group, yielding the final ethylphenol (e.g., 4-ethylguaiacol).
It is plausible that this compound could be synthesized through a similar pathway from a corresponding substituted hydroxycinnamic acid precursor.
The broader biosynthetic origin of phenolic compounds in plants is the shikimic acid pathway and the subsequent phenylpropanoid pathway . These pathways convert simple carbohydrate precursors into the amino acid phenylalanine, which is then transformed into a variety of phenolic compounds, including hydroxycinnamic acids.
Additionally, this compound and related compounds can be formed during the pyrolysis of lignin , a complex polymer found in wood. wikipedia.orgwikipedia.org The thermal breakdown of the guaiacyl units within the lignin structure can generate a range of methoxy-substituted phenols.
Interaction of this compound with Cellular Components (Non-Clinical, Mechanistic)
The interaction of this compound with cellular components is expected to be multifaceted, influencing various cellular structures and signaling pathways. While direct studies on this specific compound are not widely available, research on related molecules provides a mechanistic framework.
A key interaction is with cellular membranes , as discussed in the antimicrobial section. Its lipophilic character facilitates its insertion into the lipid bilayer of not only microbial cells but also mammalian cells, potentially altering membrane fluidity and the function of membrane-bound proteins.
Research on the closely related isomer, 4-ethyl-2-methoxyphenol, has demonstrated its ability to form complexes with calcium ions (Ca2+) . nih.govresearchgate.net This interaction involves a neutralization reaction followed by coordination, suggesting that this compound could also chelate divalent metal ions, potentially affecting cellular processes where calcium acts as a second messenger.
Furthermore, some methoxyphenol derivatives have been shown to modulate intracellular signaling pathways . For instance, two methoxy derivatives of resveratrol (B1683913) were found to suppress lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophage cells by inhibiting the MAPK and NF-κB signaling pathways . nih.gov This suggests that this compound could potentially exert anti-inflammatory effects by interfering with these key inflammatory cascades. Another methoxyphenol derivative, MMPP, was shown to inhibit LPS-induced inflammatory responses by targeting the STAT3 pathway. nih.gov
Table 3: Summary of Potential Cellular Interactions Based on Related Compounds
| Cellular Component/Process | Interacting Molecule (Related) | Potential Mechanistic Effect | Reference |
| Cellular Membranes | Phenolic Compounds | Alteration of membrane fluidity and permeability | researchgate.net |
| Divalent Cations | 4-Ethyl-2-methoxyphenol | Chelation of Ca2+ ions | nih.govresearchgate.net |
| Inflammatory Signaling Pathways (MAPK, NF-κB) | Resveratrol methoxy derivatives | Inhibition of pathway activation | nih.gov |
| Inflammatory Signaling Pathways (STAT3) | (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) | Inhibition of STAT3 activation | nih.gov |
No Information Available for this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no available research data specifically concerning the chemical compound This compound .
Searches for this compound across various academic and research platforms did not yield any specific findings related to its applications in the areas requested:
Applications of 4 Ethyl 3 Methoxy 2 Methylphenol in Non Clinical Research and Technology
Catalytic Functions and Applications of 4-Ethyl-3-methoxy-2-methylphenol Derivatives
While information exists for structurally related compounds such as 4-ethyl-2-methoxyphenol (B121337) (4-ethylguaiacol), 4-ethyl-2-methylphenol, and creosol, no publications or data sets were identified that specifically address the synthesis, properties, or applications of this compound.
Therefore, this article cannot be generated as per the provided outline due to the absence of specific and verifiable scientific information on the subject compound.
Environmental Fate and Occurrence of 4 Ethyl 3 Methoxy 2 Methylphenol
Natural Occurrence and Distribution of 4-Ethyl-3-methoxy-2-methylphenol in Environmental Compartments
This compound, a member of the methoxyphenol class of organic compounds, has been identified in various natural sources. hmdb.ca These compounds contain a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. hmdb.ca The presence of this compound has been noted in several food products, although not quantified. These include beer, Chinese cinnamons, and various colors of bell peppers. hmdb.ca It is also found in red wine and different types of coffee. hmdb.ca
The related compound, 4-ethylphenol (B45693), is known to be produced by gut microbiota. frontiersin.org Similarly, 4-ethyl-2-methoxyphenol (B121337) has been reported in Bowdichia virgilioides and is a metabolite produced by Saccharomyces cerevisiae. nih.gov Another related compound, 4-ethyl-2-methylphenol, has been detected in arabica and robusta coffees. foodb.ca
Environmental Transformation and Degradation Pathways of this compound
The environmental transformation of phenolic compounds is a critical area of study. While specific data on this compound is limited, the degradation of related compounds provides insight into its likely environmental fate.
Abiotic degradation involves non-biological processes. A study on the purification of 4-ethyl-2-methoxyphenol noted its thermal instability and susceptibility to photolysis, particularly at elevated temperatures. acs.org When the decomposition of a complex containing this compound was conducted in the dark, a high purity of 99.60% was achieved. acs.org However, increasing the temperature to 400°C led to a decrease in purity to 77.57%, highlighting the role of heat and light in its degradation. acs.org Another phenolic compound, 2,6-Di-tert-butyl-4-methylphenol, is also known to be unstable in water and susceptible to photolysis. mdpi.com
Bacteria also play a significant role in the degradation of alkylphenols. Rhodococcus rhodochrous EP4 degrades 4-ethylphenol via the meta-cleavage of 4-ethylcatechol. researchgate.net Two primary bacterial pathways for the aerobic catabolism of 4-ethylphenol have been identified: one involves the oxidation of the alkyl side chain, and the other involves hydroxylation of the aromatic ring. researchgate.net Pseudomonas putida utilizes a methylenehydroxylase to act on 4-ethylphenol, converting it to a quinone methide which is then hydrated. researchgate.net
Bioavailability and Environmental Transport Modeling of this compound
The bioavailability and transport of a chemical in the environment are influenced by its physical and chemical properties. For the related compound 4-ethyl-2-methylphenol, modeling predicts a water solubility of 1.77 g/L and a logP of 2.91, suggesting it has properties that allow for bioavailability. foodb.ca Another related compound, 2,6-Di-tert-butyl-4-methylphenol, is predicted to be immobile in soil. mdpi.com The environmental transport of these compounds can be influenced by factors such as soil type and water flow.
Occurrence of this compound in Pyrolysis Products and Bio-oils
Pyrolysis of lignocellulosic biomass is a significant source of phenolic compounds, including 4-ethyl-2-methoxyphenol. acs.orgrsc.org This compound is found in the pyrolysis oil derived from materials like pinewood, bamboo, and various hardwoods. acs.org The composition of bio-oil is complex and varies with the biomass source and pyrolysis conditions. acs.orgrsc.org
For example, the pyrolysis of corncobs at 500°C and 600°C yielded bio-oil containing 4-ethyl-2-methoxyphenol, with percentages of 2.57% and 2.10% respectively. aip.org In another study, the analysis of bio-oil from an unspecified source also identified 4-ethylphenol as a major component. cmu.ac.th The presence of these compounds in bio-oils highlights the thermal decomposition of lignin (B12514952) during pyrolysis. aip.org
Interactive Table of Compounds Found in Corncob Bio-oil Below is a searchable and sortable table detailing the compounds identified in bio-oil from corncob pyrolysis at different temperatures.
| Compound | Retention Time (min) at 500°C | Percentage (%) at 500°C | Retention Time (min) at 600°C | Percentage (%) at 600°C |
| Furfural | 4.479 | 13.24 | ||
| 2-Furanmethanol | 5.544 | 7.24 | 5.434 | 8.18 |
| 2-Cyclopenten-1-one, 2-methyl- | 6.494 | 1.41 | 6.449 | 1.02 |
| Ethanone, 1-(2-furanyl)- | 6.739 | 1.04 | 6.699 | 1.27 |
| 2-Cyclopenten-1-one, 3-methyl- | 8.68 | 4.77 | 8.605 | 3.76 |
| Phenol | 10.951 | 23.86 | ||
| Phenol, 4-methyl- | 13.982 | 10.59 | 13.907 | 7.78 |
| Phenol, 3-ethyl- | 16.583 | 8.54 | ||
| Phenol, 4-ethyl-2-methoxy- | 18.514 | 2.57 | 18.474 | 2.10 |
| 1,2-Benzenediol | 19.124 | 6.10 | 19.019 | 8.84 |
| Phenol, 2,6-dimethoxy- | 20.745 | 2.04 | 20.68 | 2.86 |
| Phenol, 4-ethyl- | 16.528 | 6.90 | ||
| Data sourced from a study on the pyrolysis of corncobs. aip.org |
Conclusion and Future Perspectives in 4 Ethyl 3 Methoxy 2 Methylphenol Research
Synthesis of Key Research Findings for 4-Ethyl-3-methoxy-2-methylphenol
Research into this compound has solidified its position as a significant volatile phenolic compound, primarily recognized for its contribution to the aroma of aged alcoholic beverages. It is classified within the methoxyphenol class of organic compounds, which are characterized by a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. hmdb.cahmdb.ca This compound is noted for imparting bacon, clove, and phenolic tasting notes. hmdb.cahmdb.ca
Key findings indicate that this compound is a crucial odorant in products like aged Shochu, contributing a distinctive smoky and spicy aroma. Its presence is a direct result of the aging process in wooden barrels, where it is formed through the thermal degradation of lignin (B12514952). More specifically, research points to ferulic acid, a compound derived from lignin, as a precursor. The sensory impact of this compound is significant even at low concentrations due to its low odor threshold.
The compound is also identified by several synonyms, including p-Ethylguaiacol, 2-Methoxy-4-ethylphenol, and 4-Ethylguaiacol. nist.gov It is found in various foods and beverages, such as red wine, coffee, beer, and certain types of cinnamon and peppers, suggesting its potential as a biomarker for the consumption of these products. hmdb.cahmdb.ca
Table 1: Synonyms and Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-Ethyl-2-methoxyphenol (B121337) | nist.gov |
| Common Synonyms | p-Ethylguaiacol, 2-Methoxy-4-ethylphenol, 4-Ethylguaiacol, 4-Hydroxy-3-methoxy ethylbenzene | nist.gov |
| CAS Registry Number | 2785-89-9 | nist.gov |
| Chemical Formula | C₉H₁₂O₂ | nist.gov |
| Molecular Weight | 152.1904 g/mol | nist.gov |
| Class | Methoxyphenols | hmdb.cahmdb.ca |
Identification of Emerging Research Directions for this compound
Future research is poised to delve deeper into the controlled formation and sensory interplay of this compound. A primary emerging direction is the manipulation of its production during the aging of spirits. By gaining a more precise understanding of the precursor interactions and aging conditions, it may be possible to craft more consistent and desirable flavor profiles.
The development of new extraction and purification methods is also a key area of future research. nih.govacs.org Recent studies have explored a new method based on the reaction of the compound with calcium ions to form a complex, which allows for separation and purification, achieving a purity of up to 99.60%. nih.govacs.orgresearchgate.net This method has been shown to be effective even in complex solutions containing impurities like phenol and ethanol (B145695). acs.orgresearchgate.net
Challenges and Opportunities in the Comprehensive Study of this compound
A primary challenge in the study of this compound is its presence in low concentrations within complex chemical matrices. This necessitates the use of highly sensitive analytical techniques to achieve accurate quantification. The differentiation of this compound from other structurally similar phenols also poses a significant analytical challenge.
However, these challenges are accompanied by opportunities. Advances in analytical technology, such as the use of two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS), are providing the means to overcome these analytical hurdles. There is also a considerable opportunity to influence the concentration of this and other desirable aroma compounds through the targeted selection of wood types and toasting levels in barrel manufacturing. This could lead to the creation of novel and highly sought-after flavor profiles in aged spirits.
Current extraction methods for high-purity phenolic compounds like this compound, such as distillation and organic solvent extraction, often have drawbacks including insufficient purity, high cost, or safety and environmental concerns. nih.gov This highlights the opportunity for the development of more efficient and environmentally friendly extraction techniques. nih.gov
Interdisciplinary Research Needs for this compound Investigation
A thorough investigation of this compound requires a collaborative, interdisciplinary approach. The expertise of analytical chemists, food scientists, and sensory scientists is paramount.
Analytical Chemists are needed to continue developing and refining sensitive and selective methods for the detection and quantification of this compound in various complex matrices.
Food Scientists can contribute by investigating the biochemical pathways of its formation from lignin precursors during aging and other food processing techniques.
Furthermore, collaboration with professionals in forestry and wood science would be invaluable. Their knowledge of how different wood species and processing methods affect the formation of its precursors can provide a more holistic understanding and allow for greater control over the final flavor profile of aged products.
Q & A
Q. Table 1: Key Analytical Parameters
| Technique | Key Parameters | Expected Outcomes |
|---|---|---|
| NMR | : 400 MHz, CDCl; : 100 MHz | Methoxy (δ 3.8 ppm), aromatic protons (δ 6.5–7.0 ppm) |
| HRMS | ESI+ mode, m/z range 150–200 | Molecular ion at m/z 166.0994 (CHO) |
| X-ray | Cu-Kα radiation, 100 K | Orthorhombic crystal system, space group P222 |
How should safety protocols be integrated into experimental design when handling this compound?
Basic Research Question
Given its classification as a skin/eye irritant (Category 2) and potential organ toxicity (Category 3) , researchers must:
- Use Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent direct contact.
- Ensure Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure (P264, P280 precautions) .
- Emergency Preparedness : Maintain eyewash stations and emergency showers. For spills, use absorbent materials and avoid drainage into waterways (Section 6 guidelines) .
What strategies can resolve discrepancies in reported physicochemical properties of this compound across studies?
Advanced Research Question
Discrepancies may arise from impurities, solvent effects, or measurement conditions. To address these:
- Purity Assessment : Purify the compound via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate using HPLC (>98% purity) .
- Standardized Conditions : Measure properties (e.g., melting point, solubility) under controlled humidity and temperature. For example, solubility in ethanol varies with temperature (20–25°C recommended) .
- Cross-Validation : Compare data with computational models (e.g., DFT calculations for dipole moments) or databases like NIST Chemistry WebBook .
How can researchers study the reactivity of this compound under varying environmental conditions?
Advanced Research Question
To evaluate pH- or temperature-dependent reactivity:
- Kinetic Studies : Monitor degradation rates via UV-Vis spectroscopy at λ ~275 nm. For example, assess stability in buffers (pH 3–9) at 25–60°C .
- Surface Adsorption Experiments : Use quartz crystal microbalance (QCM) to study interactions with silica or polymer surfaces, simulating indoor environmental conditions .
- Oxidative Stability : Expose the compound to ozone or UV light and analyze oxidation products (e.g., quinones) via GC-MS .
What methodologies optimize the use of this compound as a synthetic intermediate in complex organic reactions?
Advanced Research Question
To enhance reaction efficiency:
- Protecting Group Strategies : Temporarily block the phenolic -OH group using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent unwanted side reactions during alkylation .
- Catalytic Systems : Screen transition-metal catalysts (e.g., Pd/C, CuI) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to improve yields in nucleophilic substitutions .
How can researchers investigate the biological interactions of this compound with enzymes or cellular systems?
Advanced Research Question
- Enzyme Assays : Incubate the compound with cytochrome P450 isoforms (e.g., CYP3A4) and quantify metabolites via LC-MS/MS .
- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HepG2) to assess IC values, ensuring concentrations align with safety thresholds (Section 2 hazard data) .
- Molecular Docking : Model interactions with target proteins (e.g., estrogen receptors) using software like AutoDock Vina to predict binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
